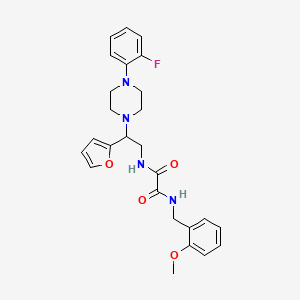

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

説明

特性

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O4/c1-34-23-10-5-2-7-19(23)17-28-25(32)26(33)29-18-22(24-11-6-16-35-24)31-14-12-30(13-15-31)21-9-4-3-8-20(21)27/h2-11,16,22H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNABAYXCAFFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has attracted attention in pharmacological research due to its multifaceted structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

- Molecular Formula : C25H32FN5O4

- Molecular Weight : 485.6 g/mol

The compound features a piperazine ring , a furan moiety , and an oxalamide linkage , which contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, while the furan moiety can participate in electron-donating or -withdrawing interactions, potentially influencing cellular signaling pathways.

Biological Activity Overview

Anticancer Activity : Preliminary studies have indicated that derivatives of the furan ring exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide have shown IC50 values in the range of 60–100 µg/mL against HeLa and HepG2 cell lines, indicating promising anticancer potential .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 128 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 62.37 | |

| Anticancer | HepG2 | 75.00 | |

| Antibacterial | Staphylococcus aureus | 128 | |

| Antifungal | Candida albicans | 64 |

Case Studies

- Cytotoxicity Studies : A study conducted on various furan derivatives, including those related to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, demonstrated notable cytotoxic effects against human cervical carcinoma cells (HeLa). The MTT assay revealed significant cell death at concentrations as low as 62.37 µg/mL, suggesting that structural modifications could enhance potency .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the therapeutic potential of this class of compounds in treating infections caused by resistant strains .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

W-18 and W-15

- Structures : 2-Phenylethyl-2-piperidinyl sulfonamides (vs. piperazine in the target compound).

- Key Differences: Piperidine vs. Sulfonamide linker vs. oxalamide in the target compound affects solubility and target engagement .

- Pharmacological Relevance : W-18 and W-15 lack opioid activity (unlike fentanyl) due to positional isomerism .

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide

- Structure : Piperidine core with 2-fluorophenyl and phenethyl groups.

- Comparison :

Piperazine-Benzoyl Derivatives (e.g., Compound 8b–8e)

- Structures : Piperazine linked to substituted benzoyl groups (e.g., 4-chloro-3-(trifluoromethyl)benzoyl).

- Key Differences :

- Physicochemical Data: Compound Melting Point (°C) Molecular Weight (g/mol) 8b 241–242 530 8c 263–266 464 Target* Not reported ~500–550 (estimated) *Inferred from structural analogs .

Functional Group Comparisons

Furan vs. Phenyl/Pyridinyl Substituents

- Furan (Target Compound) :

- Enhances metabolic stability compared to phenyl but may reduce aromatic stacking interactions.

2-Methoxybenzyl vs. Other N-Substituents

Pharmacological Implications

- Target Compound: Likely interacts with monoamine receptors (e.g., dopamine D3, serotonin 5-HT1A) due to piperazine and fluorophenyl motifs .

- Potency Trends: Fluorinated analogs (e.g., ) show higher receptor affinity vs. non-fluorinated derivatives. Oxalamide linkers (target) may confer selectivity over sulfonamides (W-15) or propionamides () .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。